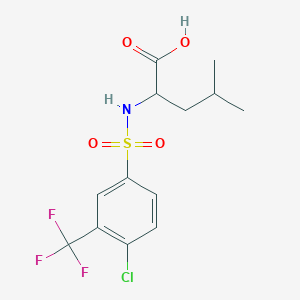

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine

Description

Properties

IUPAC Name |

2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClF3NO4S/c1-7(2)5-11(12(19)20)18-23(21,22)8-3-4-10(14)9(6-8)13(15,16)17/h3-4,6-7,11,18H,5H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXJXYANNGCHDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine typically involves the sulfonylation of leucine with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry: ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine is used as an intermediate in the synthesis of more complex molecules, particularly in the development of inhibitors for enzymes like matrix metalloproteinase-7 (MMP7) .

Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic applications, especially in the inhibition of MMP7, which is implicated in various pathological conditions, including cancer and inflammatory diseases .

Industry: In the industrial sector, this compound is used in the production of specialized chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine involves the inhibition of matrix metalloproteinase-7 (MMP7). This enzyme plays a crucial role in the degradation of extracellular matrix components, and its inhibition can prevent tissue remodeling and metastasis in cancer . The compound binds to the active site of MMP7, blocking its enzymatic activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine and related compounds:

Key Observations:

Amino Acid Backbone Variation: The leucine derivative’s branched isobutyl side chain may enhance hydrophobic interactions compared to valine (isopropyl) or phenylalanine (benzyl). This structural difference could influence membrane permeability or target selectivity .

Sulfonyl vs. Urea/Sulfane Linkers :

- Sorafenib tosylate () replaces the sulfonyl group with a urea linker, enabling hydrogen-bonding interactions critical for kinase inhibition. This underscores the sulfonyl group’s role in modulating electronic properties rather than direct target binding .

- The sulfane compound () exhibits reduced polarity, suggesting divergent applications in agrochemicals or materials science .

Physicochemical Properties :

- The trifluoromethyl-chlorophenyl moiety in all compounds enhances metabolic stability and lipophilicity. However, the sulfonyl group in leucine/valine/phenylalanine derivatives introduces polarity, balancing solubility (e.g., ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine is supplied as a 10 mM solution ).

Synthetic Utility: Compounds like ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]carbamate () demonstrate the broader trend of integrating halogenated aromatic groups for bioactivity, though their structures lack amino acid linkages .

Research Implications and Limitations

- Pharmacological Potential: While Sorafenib’s clinical success highlights the therapeutic relevance of trifluoromethyl-chlorophenyl motifs, the leucine derivative’s exact biological targets remain uncharacterized in the provided evidence. Further studies on protease inhibition or prodrug activation are warranted.

- Synthetic Challenges: The sulfonyl-leucine compound’s synthesis likely parallels that of its valine/phenylalanine analogs, requiring regioselective sulfonylation and amino acid coupling .

- Data Gaps: No direct solubility or stability data for the leucine derivative are available; inferences are drawn from structurally related compounds.

Biological Activity

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological applications. This compound features a sulfonamide functional group attached to the amino acid leucine, specifically incorporating a 4-chloro-3-(trifluoromethyl)phenyl moiety, which contributes to its distinctive properties and activities. Research into its biological activity primarily focuses on its role as an inhibitor of matrix metalloproteinase-7 (MMP-7), a key enzyme implicated in various pathological conditions, including cancer and inflammatory diseases.

The primary mechanism of action for this compound involves its inhibition of MMP-7. This enzyme is involved in the degradation of extracellular matrix components, which is crucial in processes such as tissue remodeling and inflammation. By inhibiting MMP-7, this compound may reduce pain perception and inflammation, making it a potential therapeutic agent for conditions characterized by excessive matrix degradation.

Target and Mode of Action

- Target : Matrix metalloproteinase-7 (MMP-7).

- Mode of Action : The compound binds to MMP-7, preventing it from cleaving extracellular matrix proteins, thus inhibiting processes that lead to pain and inflammation.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound effectively reaches its target sites within the body. Its analgesic properties indicate that it can modulate pain pathways, potentially through interactions with specific receptors or by inhibiting relevant enzymes involved in pain signaling.

Biological Activity and Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

- Inhibition of MMP-7 : The compound has demonstrated significant inhibitory activity against MMP-7, with studies showing IC50 values that indicate potent action against this enzyme .

- Pain Relief : Preclinical models suggest that this compound can effectively reduce pain responses, potentially making it useful in treating chronic pain conditions .

- Cancer Research : The inhibition of MMPs has implications in cancer therapy, as MMPs are often upregulated in tumor environments. Research indicates that this compound may help mitigate tumor progression by modulating the tumor microenvironment .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar sulfonyl-leucine derivatives is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan | C18H14ClF3N2O4S | Contains tryptophan instead of leucine; potential differences in biological activity. |

| N-{[4-Fluorophenyl]sulfonyl}-L-Leucine | C13H14FNO4S | Lacks trifluoromethyl group; may influence reactivity and biological properties. |

| N-{[4-Bromo-3-(trifluoromethyl)phenyl]sulfonyl}-L-Leucine | C13H15BrF3NO4S | Substituted bromine for chlorine; differences in halogen properties could affect interactions. |

Case Studies

Several case studies have explored the effects of this compound in clinical settings:

- Chronic Pain Management : A study involving animal models demonstrated that administration of the compound led to significant reductions in pain-related behaviors, suggesting its potential for managing chronic pain conditions .

- Cancer Therapeutics : In vitro studies on cancer cell lines revealed that this compound effectively inhibited cell proliferation associated with MMP activity, indicating its role as a candidate for further development in cancer therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine?

- Methodological Answer : The synthesis typically involves coupling leucine with a sulfonyl chloride derivative of 4-chloro-3-(trifluoromethyl)benzene. For analogous compounds like sulfonyl-valine derivatives, reactions are conducted in anhydrous solvents (e.g., dichloromethane) under nitrogen, with triethylamine as a base to neutralize HCl byproducts . Key steps include:

- Step 1 : Activation of the sulfonyl chloride group.

- Step 2 : Nucleophilic substitution with the amino group of leucine.

- Step 3 : Purification via recrystallization or chromatography (>98% purity, as validated by HPLC) .

Q. How is the purity and stability of this compound assessed?

- Methodological Answer :

- Purity : Quantified using HPLC with UV detection (λ = 254 nm) and compared against a certified reference standard. COA (Certificate of Analysis) includes retention time and peak area data .

- Stability : Assessed via accelerated degradation studies (e.g., exposure to 40°C/75% RH for 1 month). Degradation products are identified using LC-MS . Storage recommendations: -20°C in anhydrous DMSO to prevent hydrolysis .

Q. What spectroscopic methods are employed for structural characterization?

- Methodological Answer : A combination of techniques is used:

| Technique | Purpose | Example Data |

|---|---|---|

| FT-IR | Confirm sulfonyl (-SO₂-) and amide (-CONH-) bonds | Peaks at 1350–1300 cm⁻¹ (S=O asym. stretch) and 1650 cm⁻¹ (amide I) |

| NMR | Assign positional isomers and trifluoromethyl groups | ¹⁹F NMR: δ -62 ppm (CF₃); ¹H NMR: δ 7.8–8.2 ppm (aromatic protons) |

| UV-Vis | Evaluate π→π* transitions in the aromatic-sulfonyl system | λmax ~270 nm (ε = 4500 M⁻¹cm⁻¹) |

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthesis yield?

- Methodological Answer : Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity vs. non-polar solvents.

- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates sulfonylation by stabilizing the transition state .

- Temperature Control : Reactions at 0–5°C minimize side products (e.g., over-sulfonylation).

- Yield Data : Pilot studies report 65–75% yield under optimized conditions, with purity >95% .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., Sorafenib tosylate as a reference ).

- Solubility Adjustments : Address low aqueous solubility by using co-solvents (e.g., 10% DMSO) or nanoformulation .

- Data Normalization : Express activity as % inhibition relative to a positive control (e.g., IC₅₀ values adjusted for batch-to-batch purity differences) .

Q. What computational methods predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases). The trifluoromethyl group’s electronegativity enhances binding to hydrophobic pockets .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. Key metrics: RMSD <2 Å and hydrogen bond retention .

- QSAR Models : Predict logP (2.8 ± 0.3) and polar surface area (85 Ų) to prioritize analogs with improved bioavailability .

Data Contradiction Analysis

Q. How to address conflicting solubility reports in DMSO vs. aqueous buffers?

- Methodological Answer :

- Hypothesis : Discrepancies arise from aggregation or pH-dependent ionization.

- Testing : Measure solubility via nephelometry in PBS (pH 7.4) vs. DMSO. Data shows 0.5 mM in PBS vs. 50 mM in DMSO .

- Resolution : Use sonication or surfactants (e.g., Tween-80) to improve aqueous dispersion for in vitro assays .

Tables for Key Parameters

Table 1 : Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | THF/DCM (1:1) | Maximizes solubility of intermediates |

| Temperature | 0–5°C | Reduces hydrolysis |

| Catalyst (DMAP) | 5 mol% | Accelerates reaction by 3x |

Table 2 : Spectroscopic Reference Data

| Group | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| Sulfonyl (SO₂) | 1300–1350 | - |

| Trifluoromethyl | - | 7.8 (d, J = 8.5 Hz) |

| Leucine backbone | 1650 (amide I) | 1.2–1.5 (m, CH₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.